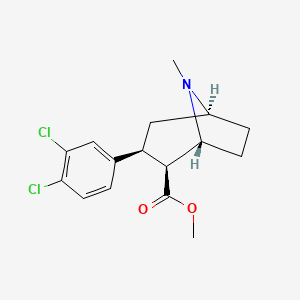
Methyl 3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFZ 2-12, also known as [1R-(exo,exo)]-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester, is a potent inhibitor of kinases involved in cancer development and progression . It is an analog of a toxin isolated from Chinese toad skin and has shown potential in inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFZ 2-12 involves several steps. Initially, the N-demethylated intermediate (MFZ 2-13) is synthesized. This intermediate is then treated with CT3I to produce MFZ 2-12 . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
MFZ 2-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving MFZ 2-12 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of MFZ 2-12, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
MFZ 2-12 has several scientific research applications, including:
Mechanism of Action
MFZ 2-12 exerts its effects by inhibiting kinases involved in tumor growth and progression . It induces apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell survival and proliferation . This unique mechanism of action makes it a promising candidate for further development as an anticancer drug .
Comparison with Similar Compounds
Similar Compounds
Tesofensine: A serotonin-noradrenaline-dopamine reuptake inhibitor used in the treatment of obesity.
WIN 35,428: A widely used dopamine transporter radioligand.
RTI-121: A potential radioligand for PET studies of the dopamine transporter.
Uniqueness of MFZ 2-12
MFZ 2-12 is unique due to its high affinity for dopamine transporters and its potent inhibitory effects on kinases involved in cancer progression . Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
143965-99-5 |
|---|---|
Molecular Formula |
C16H19Cl2NO2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H19Cl2NO2/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3/t10-,11+,14+,15-/m0/s1 |
InChI Key |
AMIHUYQKNJHXPT-DRABBMOASA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


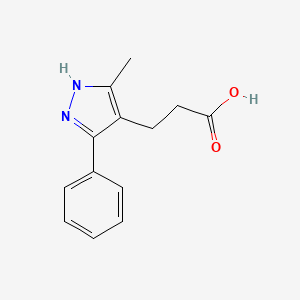
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)


![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)

![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
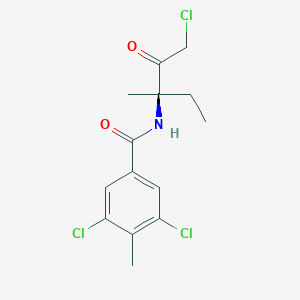
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
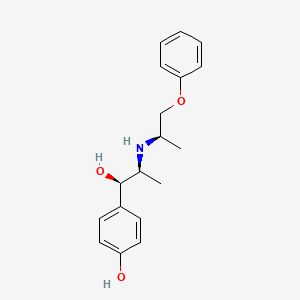
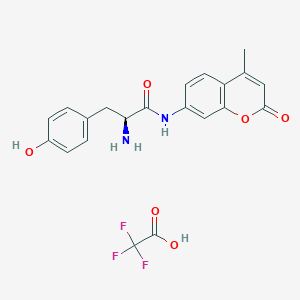

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
